

Statistical Analysis & Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N

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Compound of Interest

Compound Name: SGC-iMLLT-N

Cat. No.: B10822859

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Executive Summary: The YEATS Domain Challenge

In the landscape of epigenetic drug discovery, the YEATS domain has emerged as a critical reader of histone acylation, specifically recognizing Histone 3 Lysine 9 acetylation (H3K9ac) and crotonylation (H3Kcr). Dysregulation of MLLT1 (ENL) and MLLT3 (AF9) is a known driver in acute myeloid leukemia (AML) and Wilms' tumor.

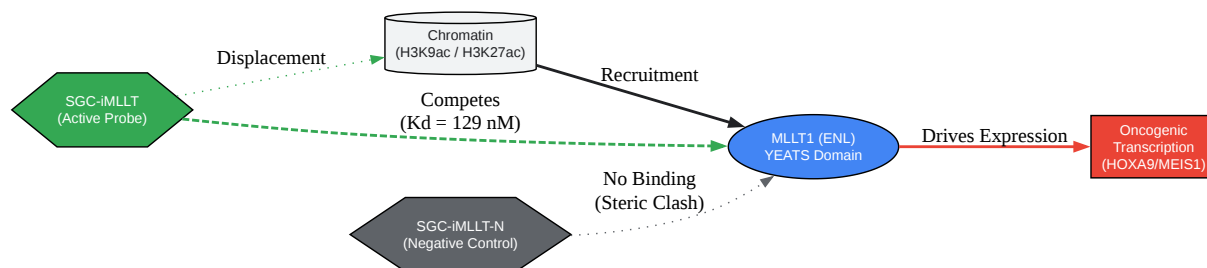
This guide provides a rigorous statistical and functional comparison between the chemical probe SGC-iMLLT and its inactive negative control, **SGC-iMLLT-N**.

The Core Directive: Researchers must utilize **SGC-iMLLT-N** in parallel with the active probe to distinguish bona fide on-target epigenetic modulation from non-specific chemotoxicity. Data presented here validates SGC-iMLLT as a potent, selective inhibitor ($IC_{50} = 0.26 \mu M$) while establishing **SGC-iMLLT-N** as the essential null-hypothesis control.

Mechanistic Logic & Signaling Pathways

To understand the statistical divergence between the probe and its control, one must visualize the molecular causality. SGC-iMLLT functions by competitively occupying the acyl-lysine binding pocket of the YEATS domain, displacing the protein from chromatin.

Pathway Visualization: Chromatin Displacement Mechanism



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Figure 1: Mechanism of Action. SGC-iMLLT competitively displaces MLLT1 from acetylated chromatin, silencing oncogenes. **SGC-iMLLT-N** fails to bind, serving as a toxicity baseline.

Statistical Analysis of Experimental Data

The following data aggregates biophysical and cellular assays. The statistical significance of SGC-iMLLT is defined by its separation from the **SGC-iMLLT-N** baseline.

Biophysical Affinity (In Vitro)

The "Window of Selectivity" is the quantitative gap between the active probe and the negative control.

Metric	Assay Type	SGC-iMLLT (Active)	SGC-iMLLT-N (Control)	Statistical Delta
Kd (MLLT1)	Isothermal Titration Calorimetry (ITC)	129 nM	No Binding Detected	> 100-fold
Kd (MLLT3)	Isothermal Titration Calorimetry (ITC)	77 nM	No Binding Detected	> 100-fold
IC50	AlphaScreen (Peptide Displacement)	0.26 μ M	> 50 μ M	~200-fold
Tm Shift	Thermal Shift Assay (TSA)	+4.0 $^{\circ}$ C	< 0.5 $^{\circ}$ C	Significant Stabilization

Analysis: The lack of thermal stabilization (Tm shift < 0.5 $^{\circ}$ C) and binding affinity by **SGC-iMLLT-N** confirms that any biological phenotype observed with the control is likely an off-target artifact.

Selectivity Profile (The "Clean" Probe)

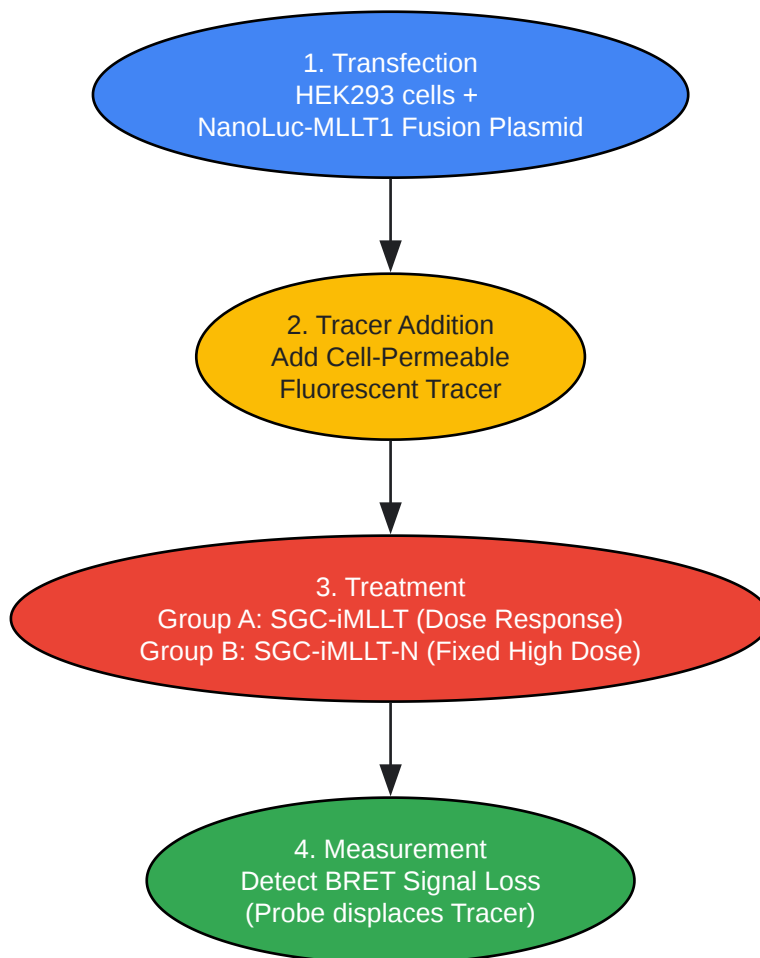
A critical requirement for a chemical probe is selectivity against structurally similar domains.

- YEATS Family Selectivity: SGC-iMLLT shows >100-fold selectivity for MLLT1/3 over YEATS2 and YEATS4.
- Bromodomain Selectivity: No inhibition observed against 48 representative human bromodomains at 50 μ M.[\[1\]](#)

Experimental Protocol: Validating Target Engagement

To replicate the statistical data above, researchers should utilize a NanoBRET (Bioluminescence Resonance Energy Transfer) assay. This measures the probe's ability to enter the live cell and bind the target nucleus.

Workflow Visualization



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Figure 2: NanoBRET Target Engagement Workflow. A self-validating system to confirm cellular permeability and specific binding.

Step-by-Step Protocol (NanoBRET)

- Cell Preparation: Transfect HEK293T cells with N-terminal NanoLuc-MLLT1 fusion vector. Plate at 20,000 cells/well in 384-well non-binding surface plates.
- Tracer Equilibration: Add the fluorescent tracer (specific to YEATS domain) at a concentration determined by its K_d (typically 0.1–0.5 μM).
- Compound Dosing:

- Active Arm: Treat cells with SGC-iMLLT in a 12-point dilution series (e.g., 10 μ M down to 1 nM).
- Control Arm: Treat cells with **SGC-iMLLT-N** at a fixed high concentration (10 μ M).
- Incubation: Incubate for 2 hours at 37°C / 5% CO₂.
- Data Acquisition: Read donor emission (460 nm) and acceptor emission (610 nm) on a BRET-compatible plate reader (e.g., PHERAstar).
- Calculation: Calculate mBRET ratios.
 - Success Criteria: SGC-iMLLT should induce a dose-dependent decrease in BRET signal (IC₅₀ < 1 μ M). **SGC-iMLLT-N** should show a flat line (no displacement).

Comparative Guide: Choosing the Right Tool

When designing experiments, use this matrix to ensure the correct application of the probe and its control.

Feature	SGC-iMLLT	SGC-iMLLT-N
Role	Primary Chemical Probe	Negative Control (Null Hypothesis)
Chemical Structure	Contains active acyl-lysine mimetic pharmacophore	Structurally matched but sterically nullified
Primary Application	Phenotypic screening, Chromatin Immunoprecipitation (ChIP-seq)	Toxicity exclusion, Off-target validation
Expected Cellular Outcome	Downregulation of HOXA9/MEIS1; G1 Cell Cycle Arrest	No change in gene expression; Normal Cell Cycle
Solubility	High (DMSO stock)	High (DMSO stock)
Recommended Concentration	1 – 5 μ M (Cellular)	Match concentration of active probe

Expert Insight on Causality

Do not rely solely on SGC-iMLLT. If you observe cell death at 10 μ M with SGC-iMLLT, you must run **SGC-iMLLT-N** at 10 μ M.

- Scenario A: SGC-iMLLT kills cells; **SGC-iMLLT-N** does not. -> Conclusion: On-target MLLT1 inhibition.
- Scenario B: Both compounds kill cells. -> Conclusion: General chemotoxicity; data is invalid.

References

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Sources

- [1. Probe SGC-iMLLT | Chemical Probes Portal \[chemicalprobes.org\]](#)
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